molecular formula C6H18O5SSi2 B14152975 Methoxy(dimethyl)silyl trimethylsilyl sulfate CAS No. 89131-61-3

Methoxy(dimethyl)silyl trimethylsilyl sulfate

Katalognummer: B14152975
CAS-Nummer: 89131-61-3
Molekulargewicht: 258.44 g/mol
InChI-Schlüssel: UBNAFDNKCZHFLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methoxy(dimethyl)silyl trimethylsilyl sulfate is a compound that features both methoxy(dimethyl)silyl and trimethylsilyl groups. These groups are commonly used in organic chemistry for their unique properties, such as chemical inertness and large molecular volume. The compound is not naturally occurring and is typically synthesized for specific applications in research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methoxy(dimethyl)silyl trimethylsilyl sulfate typically involves the reaction of methoxy(dimethyl)silyl chloride with trimethylsilyl sulfate in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the stability of the silyl groups.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product purity and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Methoxy(dimethyl)silyl trimethylsilyl sulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler silyl derivatives.

    Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while substitution reactions can produce a variety of silyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methoxy(dimethyl)silyl trimethylsilyl sulfate has several applications in scientific research:

Wirkmechanismus

The mechanism by which methoxy(dimethyl)silyl trimethylsilyl sulfate exerts its effects involves the interaction of the silyl groups with target molecules. The large molecular volume and chemical inertness of the silyl groups allow them to act as protective agents, preventing unwanted reactions and enhancing the stability of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.

    Methoxy(dimethyl)silyl chloride: Similar in structure but lacks the sulfate group.

    Trimethylsilyl sulfate: Used in similar applications but does not contain the methoxy(dimethyl)silyl group.

Uniqueness

Methoxy(dimethyl)silyl trimethylsilyl sulfate is unique due to the presence of both methoxy(dimethyl)silyl and trimethylsilyl groups, which provide a combination of properties not found in other similar compounds. This makes it particularly useful in applications requiring both chemical inertness and large molecular volume .

Eigenschaften

CAS-Nummer

89131-61-3

Molekularformel

C6H18O5SSi2

Molekulargewicht

258.44 g/mol

IUPAC-Name

[methoxy(dimethyl)silyl] trimethylsilyl sulfate

InChI

InChI=1S/C6H18O5SSi2/c1-9-14(5,6)11-12(7,8)10-13(2,3)4/h1-6H3

InChI-Schlüssel

UBNAFDNKCZHFLK-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](C)(C)OS(=O)(=O)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.